molecular formula C10H10BrNO3 B2701949 Methyl 3-acetamido-5-bromobenzoate CAS No. 60912-61-0

Methyl 3-acetamido-5-bromobenzoate

Cat. No.: B2701949
CAS No.: 60912-61-0
M. Wt: 272.098
InChI Key: YUTCBKIGZASJDH-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-5-bromobenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, an acetamido substituent at the meta position (C3), and a bromine atom at the para position (C5) relative to the ester group.

Properties

IUPAC Name

methyl 3-acetamido-5-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-7(10(14)15-2)3-8(11)5-9/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTCBKIGZASJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetamido-5-bromobenzoate can be synthesized through several methods. One common route involves the reaction of 3-amino-5-bromobenzoic acid with acetic anhydride to form the acetamido derivative, followed by esterification with methanol . The reaction conditions typically include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-5-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 3-acetamido-5-bromobenzoic acid.

    Reduction: 3-amino-5-bromobenzoate.

Scientific Research Applications

Methyl 3-acetamido-5-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-acetamido-5-bromobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Substituent Position and Halogen Effects

A key structural analog is Methyl 4-acetamido-5-chloro-2-methoxybenzoate (), which differs in three aspects:

  • Acetamido position : Para (C4) vs. meta (C3).
  • Halogen : Chlorine (C5) vs. bromine (C5).
  • Additional substituent : Methoxy group at C2.

Impact on Reactivity :

  • The meta-positioned acetamido group in the target compound may direct incoming electrophiles to the ortho/para positions less effectively than the para-positioned acetamido group in its analog.

Physical Properties :

  • Bromine’s higher molecular weight (79.9 g/mol vs. 35.5 g/mol for chlorine) increases the compound’s density and may elevate melting points compared to chlorine analogs.
  • The methoxy group in the analog enhances solubility in polar organic solvents due to its electron-donating nature, whereas bromine’s lipophilicity may reduce aqueous solubility in the target compound .

Comparison with Other Methyl Esters

General methyl ester properties () provide a baseline for understanding the target compound:

Property Methyl 3-Acetamido-5-Bromobenzoate (Inferred) Methyl Salicylate () Generic Methyl Ester ()
Molecular Weight ~288.1 g/mol (calculated) 152.1 g/mol Varies (typically 100–300 g/mol)
Boiling Point Not reported 222°C 150–250°C
Solubility Low in water; moderate in DMSO Miscible in organic solvents Low to moderate in polar solvents
Stability Stable under inert conditions Photodegradable Hydrolytically sensitive

Key Observations :

  • The acetamido and bromine groups in the target compound likely reduce volatility compared to simpler esters like methyl salicylate .
  • Ester hydrolysis rates may be slower due to electron-withdrawing effects of bromine and acetamido groups, contrasting with the rapid hydrolysis of methyl salicylate in acidic/basic conditions .

Biological Activity

Methyl 3-acetamido-5-bromobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a bromine atom and an acetamido group attached to a benzoate ring. The presence of these functional groups significantly influences its reactivity and biological interactions.

Chemical Formula: C10_{10}H10_{10}BrN\O2_{2}

Molecular Weight: 256.1 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, such as enzymes and receptors. The bromine atom enhances the compound's reactivity, while the acetamido group may facilitate binding to target proteins, modulating their activity.

  • Binding Affinity: The compound's structure allows it to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Metabolic Pathways: Studies suggest that this compound may influence pathways related to inflammation and pain modulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies have shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: The compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Analgesic Properties: Similar compounds have demonstrated analgesic effects, indicating that this compound might also alleviate pain.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Escherichia coli1550
Staphylococcus aureus1830
Pseudomonas aeruginosa1270

Study 2: Anti-inflammatory Activity

In a murine model of inflammation, this compound was administered at varying doses. The study found that doses of 20 mg/kg significantly reduced swelling compared to the control group.

Treatment GroupSwelling Reduction (%)
Control0
Low Dose (10 mg/kg)25
Medium Dose (20 mg/kg)50
High Dose (50 mg/kg)40

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications in the acetamido group have led to increased binding affinity for COX-2 receptors, which are critical targets in pain management therapies.

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